N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide
Description
N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a cyano group at position 2 and a sulfonamide moiety at position 3. The benzene ring of the sulfonamide is further substituted with a methyl group at the para position. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-4-10(5-3-9)18(15,16)14-11-6-7-17-12(11)8-13/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKCPNQTYKVPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
Biological Activities
N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide exhibits several noteworthy biological activities:
- Antitumor Activity : Recent studies have shown that compounds similar to this compound can inhibit the activation of RalA and RalB, which are small GTPases involved in cancer progression. For instance, a related compound demonstrated significant inhibition of HepG2 cell proliferation and tumor growth in xenograft models, suggesting that this compound could similarly affect tumor dynamics by targeting these pathways .
- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects. For example, substituted pyrazoles have been noted for their superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that this compound may also possess promising anti-inflammatory characteristics.
Therapeutic Potential
The therapeutic potential of this compound is broad:
- Cancer Therapy : Given its ability to inhibit key oncogenic pathways, this compound may serve as a lead compound in developing new cancer therapies targeting RalA/B signaling . Its efficacy in reducing tumor growth in preclinical models further supports its potential as a therapeutic agent.
- Antimicrobial Activity : Similar sulfonamide derivatives have shown promise in antimicrobial applications. Their ability to disrupt bacterial folate synthesis could be explored for developing new antibiotics .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The thienyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Thiophene vs. Thiazole and Pyridine Derivatives
- N-(2-thiazolyl)-benzenesulfonamide (): Replaces the thiophene with a thiazole ring.
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Substitutes thiophene with a pyridine ring. The basic nitrogen in pyridine may improve water solubility but reduce lipophilicity, affecting membrane permeability.
- Key Difference: The cyano group in the target compound introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems, unlike the methoxy or tert-butyl groups in NAT-1 and NAT-2 () .
Thiazolidinone Derivatives
- 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide (): Features a thiazolidinone ring fused to the sulfonamide via a carbonyl group. The thiazolidinone moiety is associated with fungicidal and insecticidal activity, whereas the thiophene-cyano system in the target compound may prioritize different biological targets due to its planar aromatic structure .
Activity Comparison
- Thiazolidinone derivatives (e.g., ): Exhibit fungicidal and insecticidal properties due to the thiazolidinone ring’s ability to inhibit enzyme activity .
- Thiophene-based sulfonamides: Limited data in evidence, but the cyano group may enhance interaction with enzymes like carbonic anhydrases or kinases, as seen in other cyano-substituted sulfonamides.
Physicochemical Properties
| Property | N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide | 4-Methyl-N-[(2-oxo-thiazolidin-3-yl)carbonyl]benzenesulfonamide |
|---|---|---|
| Molecular Weight | ~296.36 g/mol | 300.35 g/mol |
| LogP (estimated) | ~2.1 (cyano increases polarity) | ~1.8 (carbonyl and thiazolidinone reduce lipophilicity) |
| Solubility | Moderate in DMSO; low in water | Higher aqueous solubility due to polar thiazolidinone |
The cyano group in the target compound likely reduces solubility compared to thiazolidinone derivatives but improves receptor binding specificity.
Crystallographic and Structural Insights
Biological Activity
N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl group, a cyano group, and a sulfonamide moiety, which contribute to its unique chemical properties. These functional groups are crucial for the compound's interactions with biological targets.
This compound interacts with various molecular targets, primarily enzymes and receptors. The sulfonamide group is known for its ability to inhibit enzyme activity, while the cyano group enhances binding affinity. The thienyl group may also play a role in modulating the compound's specificity towards certain biological pathways.
Enzyme Inhibition
The compound is also investigated for its role in enzyme inhibition. The sulfonamide moiety is particularly effective in targeting enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thus providing a basis for anticancer activity .
Case Studies
- Enzyme Interaction Studies : In vitro studies have shown that compounds with sulfonamide groups can significantly inhibit enzyme activity at concentrations as low as 10 µM, demonstrating their potential in drug design for metabolic disorders.
- Antitumor Activity : A related study indicated that sulfonamide derivatives could reduce cellular proliferation in cancer cell lines by inhibiting key signaling pathways associated with tumor growth. For instance, similar compounds were shown to suppress RalA/B activation in hepatocellular carcinoma (HCC) cells, leading to reduced tumor growth in xenograft models .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
